molecular formula C7H14ClN B14518797 1-(Chloromethyl)-4-methylpiperidine CAS No. 62723-47-1

1-(Chloromethyl)-4-methylpiperidine

Cat. No.: B14518797
CAS No.: 62723-47-1
M. Wt: 147.64 g/mol
InChI Key: XIQBJCXJBWQWTI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound is characterized by a piperidine ring substituted with a chloromethyl group at the 1-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methylpiperidine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperidine with formaldehyde and hydrochloric acid, leading to the formation of the chloromethyl derivative. The reaction typically requires a catalyst such as zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with chloromethylation reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium thiolate, or alcohols in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted piperidines with various functional groups depending on the nucleophile used.
  • Oxidized derivatives such as N-oxides.
  • Reduced derivatives with modified alkyl groups.

Scientific Research Applications

1-(Chloromethyl)-4-methylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methylpiperidine involves its interaction with molecular targets through its functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

    1-(Chloromethyl)-4-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.

    1-(Chloromethyl)-4-phenylpiperidine: Contains a phenyl group at the 4-position.

    1-(Chloromethyl)-4-hydroxypiperidine: Substituted with a hydroxyl group at the 4-position.

Uniqueness: 1-(Chloromethyl)-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

62723-47-1

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-(chloromethyl)-4-methylpiperidine

InChI

InChI=1S/C7H14ClN/c1-7-2-4-9(6-8)5-3-7/h7H,2-6H2,1H3

InChI Key

XIQBJCXJBWQWTI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCl

Origin of Product

United States

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